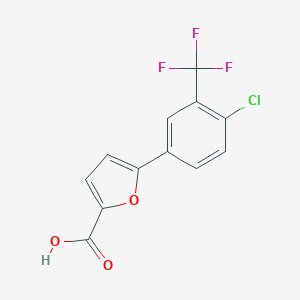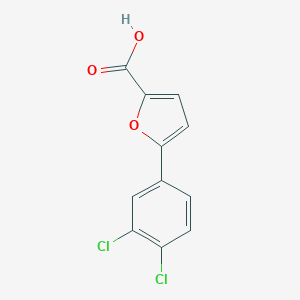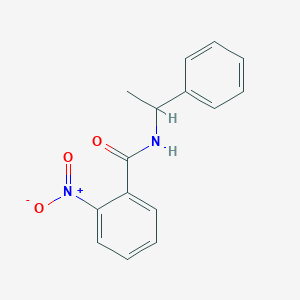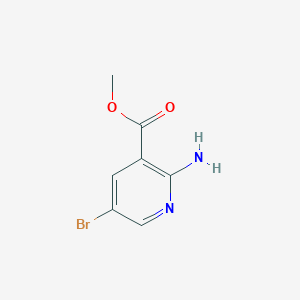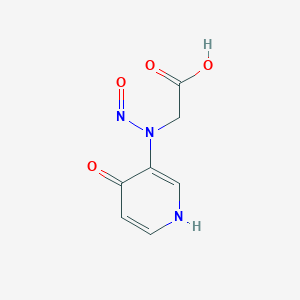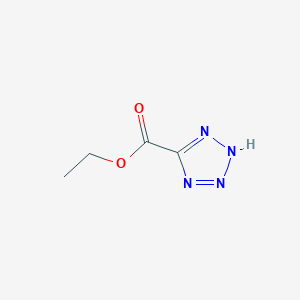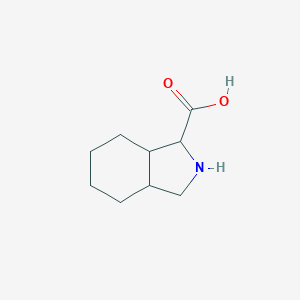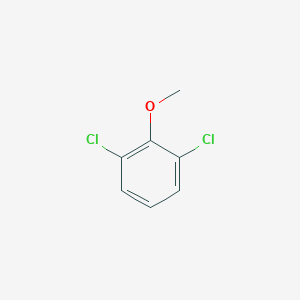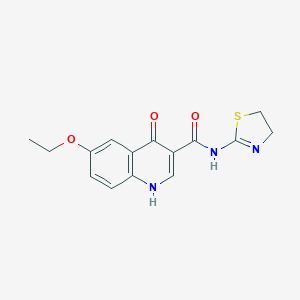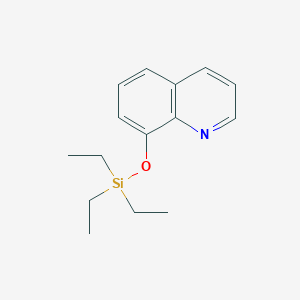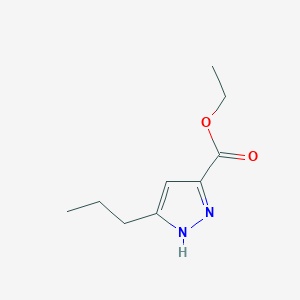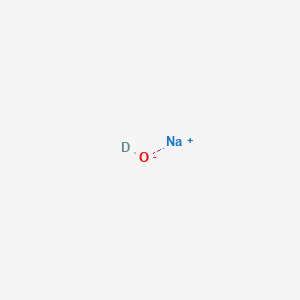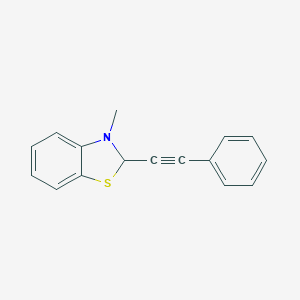
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole, also known as MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Aplicaciones Científicas De Investigación
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has also been shown to improve cognitive function in animal models of these disorders.
Mecanismo De Acción
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole blocks the activity of mGluR5, which leads to a reduction in the release of glutamate, a neurotransmitter that is involved in the pathophysiology of these disorders.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects, including a reduction in the release of glutamate, an increase in the expression of brain-derived neurotrophic factor (BDNF), and a reduction in oxidative stress. These effects are thought to underlie the neuroprotective and cognitive-enhancing effects of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in lab experiments is its selectivity for the mGluR5 receptor, which allows for the specific targeting of this receptor in studies of neurological disorders. However, one of the limitations of using 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole, including the development of more potent mGluR5 antagonists, the exploration of the potential therapeutic applications of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in other neurological disorders, and the investigation of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole. Additionally, the potential use of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in combination with other therapeutic agents is an area of interest for future research.
Métodos De Síntesis
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole can be synthesized using a multi-step process involving the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 4-phenylbut-3-yn-2-one. The final product is obtained through a reduction reaction using lithium aluminum hydride.
Propiedades
Número CAS |
123768-43-4 |
|---|---|
Nombre del producto |
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole |
Fórmula molecular |
C16H13NS |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
3-methyl-2-(2-phenylethynyl)-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H13NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-10,16H,1H3 |
Clave InChI |
OSJOSCFNEDRURF-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
SMILES canónico |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
Sinónimos |
Benzothiazole, 2,3-dihydro-3-methyl-2-(phenylethynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
